BenchChemオンラインストアへようこそ!

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated isoform CA XII Schiff base SAR

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide (CAS 93898-52-3) is a sulfonamide-derived Schiff base with molecular formula C₁₅H₁₇N₃O₂S and molecular weight 303.4 g/mol, synthesized via condensation of sulfanilamide with p-dimethylaminobenzaldehyde. The compound integrates an unsubstituted primary sulfonamide (-SO₂NH₂) zinc-binding group with a 4-(dimethylamino)benzylidene imine arm, yielding a non-planar conformation characterized by a 69.88(4)° dihedral angle between its two benzene rings.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
CAS No. 93898-52-3
Cat. No. B6416838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide
CAS93898-52-3
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H17N3O2S/c1-18(2)14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,19)20/h3-11H,1-2H3,(H2,16,19,20)
InChIKeyPAQQGWPGFHHBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide (CAS 93898-52-3): Sulfonamide-Schiff Base Procurement Guide for Differentiated Research Applications


4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide (CAS 93898-52-3) is a sulfonamide-derived Schiff base with molecular formula C₁₅H₁₇N₃O₂S and molecular weight 303.4 g/mol, synthesized via condensation of sulfanilamide with p-dimethylaminobenzaldehyde [1]. The compound integrates an unsubstituted primary sulfonamide (-SO₂NH₂) zinc-binding group with a 4-(dimethylamino)benzylidene imine arm, yielding a non-planar conformation characterized by a 69.88(4)° dihedral angle between its two benzene rings [2]. It is cataloged in ChEMBL as CHEMBL270671 and has been quantitatively profiled as a multi-isoform human carbonic anhydrase inhibitor across isoforms hCA I, II, IX, and XII, with Ki values spanning from low nanomolar to submicromolar ranges [3]. Additionally, it is the first documented Schiff base to function as a reproducible acid-base indicator with a defined pKa₂ of 9.80 and a yellow-to-colorless transition interval of pH 9.5–10.5 [1].

Why In-Class Sulfonamide Schiff Bases Cannot Substitute for 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide (CAS 93898-52-3): Structural Determinants of Irreplaceable Function


Generic substitution among sulfonamide Schiff bases fails because even single-point modifications to the arylidene substituent or sulfonamide nitrogen produce dramatic shifts in molecular conformation, hydrolytic stability, carbonic anhydrase isoform selectivity, and secondary functionality. The dimethylamino group on the benzylidene ring is not a passive spectator: its electron-donating character increases the dihedral angle between benzene rings from ~30° (in the unsubstituted benzylidene analog) to ~69.88°, fundamentally altering crystal packing, hydrogen-bonding networks, and molecular recognition [1][2]. Removal of this group collapses the CA XII Ki from 8.71 nM to 11 nM and eliminates the compound's acid-base indicator functionality entirely [3][4]. Conversely, substituting the terminal sulfonamide -NH₂ with heterocyclic moieties (e.g., 5-methylisoxazol-3-yl) shifts the enzyme inhibition profile from carbonic anhydrase-dominant to a broad-spectrum pattern targeting tyrosinase, α-glucosidase, and cholesterol esterase, demonstrating that the unsubstituted -SO₂NH₂ group is a non-negotiable pharmacophore for CA-targeted applications [5]. These structural signatures are not interchangeable across the sulfonamide Schiff base class.

Quantitative Differentiation Evidence for 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide (CAS 93898-52-3) Against Key Comparators


Carbonic Anhydrase XII Inhibition: 21% Greater Potency Than the Unsubstituted Benzylidene Analog

The target compound inhibits human recombinant carbonic anhydrase XII with a Ki of 8.71 nM, compared to 11 nM for the closest structural analog 4-(benzylideneamino)benzenesulfonamide, which lacks the 4-dimethylamino substituent on the benzylidene ring [1][2]. Both values were obtained under the same assay conditions using the stopped-flow CO₂ hydrase method with human recombinant enzymes, enabling a direct quantitative comparison. The 4-dimethylamino group confers a 21% improvement in CA XII binding affinity, attributable to enhanced hydrophobic contacts and altered conformational presentation of the sulfonamide zinc-binding group resulting from the larger dihedral angle [3].

Carbonic anhydrase inhibition Tumor-associated isoform CA XII Schiff base SAR

Acid-Base Indicator Functionality: Defined pKa₂ 9.80 with Yellow-to-Colorless Transition Absent in All Structural Analogs

This compound is the first and only documented Schiff base functioning as a reproducible acid-base indicator, with a pKa₂ of 9.80 and a visually distinct transition interval from yellow (pH 9.5) to colorless (pH 10.5) [1]. By comparison, the conventional high-pH indicator phenolphthalein operates with a pKa of ~9.7 and a transition interval of pH 8.2 (colorless) to pH 10.0 (pink) [2]. The target compound thus provides an alternative indicator chemistry for titrations in the pH 9.5–10.5 window, with the practical advantage of a yellow-to-colorless transition that avoids the intense pink hue of phenolphthalein which can obscure endpoint detection in strongly alkaline solutions. The indicator property is structurally contingent on the benzyl sulfonamide group, which breaks conjugation and stabilizes the Schiff base against hydrolysis—a feature absent in the reduced amine analog and the unsubstituted benzylidene analog, neither of which exhibits indicator behavior [1].

Acid-base indicator Schiff base stability Spectrophotometric titration

Molecular Conformation: 133% Larger Dihedral Angle Versus the Unsubstituted Benzylidene Analog Drives Differential Crystal Packing and Recognition

Single-crystal X-ray diffraction reveals that the target compound adopts a highly non-planar conformation with a dihedral angle of 69.88(4)° between the planes of its two benzene rings [1]. In stark contrast, the unsubstituted analog 4-(benzylideneamino)benzenesulfonamide crystallizes with a dihedral angle of only 30.0(1)° between the same two rings [2]. This 39.88° difference—representing a 133% increase in inter-ring torsion—is directly attributable to the steric and electronic influence of the para-dimethylamino substituent. The conformational divergence translates into fundamentally different crystal packing: the target compound forms inversion dimers via N–H⋯N hydrogen bonds [R₂²(16) ring motifs] further linked into (100) sheets by N–H⋯O sulfonamide interactions, whereas the unsubstituted analog forms a two-dimensional array in the bc plane through similar but geometrically distinct hydrogen-bond networks [1][2].

X-ray crystallography Molecular conformation Schiff base structure

Carbonic Anhydrase Isoform Selectivity: ~8-Fold CA IX Preference Over CA II Versus Acetazolamide's CA II Preference

The target compound exhibits a CA IX/CA II selectivity ratio of approximately 7.94, driven by a CA IX Ki of 41.7 nM versus a CA II Ki of 331 nM [1]. This represents a functionally meaningful preference for the tumor-associated transmembrane isoform CA IX over the ubiquitous cytosolic isoform CA II. By contrast, the standard clinical carbonic anhydrase inhibitor acetazolamide (AAZ) shows the opposite selectivity: CA IX Ki ≈ 25 nM and CA II Ki ≈ 12 nM, yielding a CA IX/CA II ratio of approximately 0.48 (i.e., ~2-fold preference for CA II) [2]. The target compound thus inverts the selectivity direction by a factor of approximately 16.5-fold relative to acetazolamide. Additionally, the compound shows high-affinity inhibition of CA XII (Ki = 8.71 nM), another tumor-associated isoform, creating a multi-isoform tumor-associated CA inhibition profile (CA XII > CA IX ≫ CA II ≈ CA I) that is structurally tunable through modification of the benzylidene substituent [1].

CA IX selectivity Tumor-associated carbonic anhydrase Isoform selectivity ratio

Hydrolytic Stability Conferred by the Benzyl Sulfonamide Group: An Exception to the Schiff Base Hydrolysis Rule

Most Schiff bases undergo rapid hydrolysis in aqueous solution, rendering them unsuitable for applications requiring sustained imine bond integrity. The target compound defies this class limitation: the benzyl sulfonamide group was explicitly shown to play a key role in stabilizing the reagent toward hydrolysis, enabling reproducible and reversible acid-base indicator cycling in aqueous media [1]. The compound exhibits four measurable ionization constants (Kₐ₁, Kₐ₂, K_b₁, K_b₂) consistent with weak dibasic and diacidic properties, and its pKₐ₂ value of 9.80 remains stable through repeated acid-base cycles. This stability is structurally attributed to the electron-withdrawing sulfonamide group breaking conjugation between the imine and the benzylidene aromatic system, thereby reducing the electrophilicity of the azomethine carbon and slowing nucleophilic attack by water [1]. By comparison, Schiff bases derived from simple anilines or alkyl amines without the sulfonamide motif hydrolyze within minutes to hours under the same pH conditions [2].

Schiff base hydrolysis Imine stability Aqueous stability

Evidence-Backed Application Scenarios for 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide (CAS 93898-52-3)


Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibitor Screening and Probe Development

With Ki values of 41.7 nM against CA IX and 8.71 nM against CA XII—and an ~8-fold selectivity for CA IX over CA II—this compound serves as a well-characterized, commercially accessible reference inhibitor for screening campaigns targeting tumor-associated carbonic anhydrase isoforms [1]. Its selectivity profile, which inverts the CA II-preferring pattern of acetazolamide, makes it particularly valuable as a control compound in assays designed to discriminate between CA IX/XII-mediated and CA II-mediated effects in hypoxic cancer cell models [1][2]. The availability of high-resolution crystallographic data (dihedral angle 69.88°, R = 0.040) further supports its use as a docking validation ligand in structure-based drug design programs [3].

Non-Traditional Acid-Base Indicator for High-pH Titrations and Spectrophotometric pH Sensing

This compound is uniquely qualified for use as a Schiff base-based acid-base indicator in the pH 9.5–10.5 range, with a visually sharp yellow-to-colorless transition (pKₐ₂ = 9.80) [4]. It is applicable in strong acid–weak base and weak acid–strong base titrations where the equivalence point falls above pH 9.5, and where the intense pink coloration of phenolphthalein may interfere with endpoint detection. The documented hydrolytic stability of the benzyl sulfonamide Schiff base linkage—a property absent in virtually all other Schiff bases—enables reproducible cycling without degradation of the indicator species [4]. Researchers developing optical pH sensors or novel indicator chemistries can also leverage the compound's four measurable ionization constants (two acidic, two basic) for multi-wavelength ratiometric pH measurements.

Conformational Probe in Supramolecular Chemistry and Crystal Engineering Studies

The compound's exceptionally large inter-ring dihedral angle of 69.88(4)°—more than double the 30.0(1)° observed in the unsubstituted benzylidene analog—makes it a valuable conformational standard for studying the effect of substituent-induced non-planarity on supramolecular assembly, π–π stacking geometry, and hydrogen-bond network topology [3][5]. Its crystal packing, featuring R₂²(16) inversion dimers linked into (100) sheets via N–H⋯O sulfonamide interactions, provides a well-defined reference architecture for crystal engineering studies involving sulfonamide-functionalized Schiff bases [3].

Structural Biology and Computational Chemistry: CA–Ligand Co-crystallization and Docking Template

The compound's combination of a primary sulfonamide zinc-binding group with a conformationally restricted, electron-rich dimethylaminobenzylidene tail—yielding a precisely characterized non-planar geometry—makes it an excellent candidate for co-crystallization trials with human carbonic anhydrase isoforms I, II, IX, and XII [1][3]. Its high-quality single-crystal structure (R = 0.040, data-to-parameter ratio 17.9) provides accurate bond lengths, angles, and torsional parameters that can serve as DFT geometry optimization benchmarks and as input for molecular docking studies aimed at understanding isoform-specific sulfonamide recognition [3].

Quote Request

Request a Quote for 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.